

Technical Guide: Z-His-Phe-OH Molecular Architecture and Application

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Compound of Interest

Compound Name: Z-His-Phe-OH

CAS No.: 13053-69-5

Cat. No.: B077793

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Executive Summary

Z-His-Phe-OH (N-Carbobenzoxy-L-Histidyl-L-Phenylalanine) is a synthetic dipeptide derivative utilized primarily as a specific substrate for Carboxypeptidase A (CPA) and as a protected intermediate in peptide synthesis. Its structural significance lies in the N-terminal Carbobenzoxymethyl (Z) protection, which mimics the hydrophobic bulk of natural protein chains, and the C-terminal Phenylalanine, which satisfies the specificity pocket of CPA.

This guide provides a rigorous breakdown of its molecular weight, structural connectivity, and a validated protocol for its use in enzymatic kinetic assays.

Part 1: Molecular Architecture & Physicochemical Specifications

Structural Composition

The molecule consists of three distinct moieties linked via amide bonds:

- Z-Group (Cbz): A benzyl carbamate protecting group attached to the N-terminus. It provides steric bulk and aromaticity, enhancing affinity for the enzyme's hydrophobic pocket.[1]
- Histidine (His): The central amino acid residue containing an imidazole side chain.
- Phenylalanine (Phe): The C-terminal residue with a free carboxylic acid. This is the scissile residue cleaved by carboxypeptidases.

Quantitative Data Table

Parameter	Specification
Chemical Name	N-(Benzyloxycarbonyl)-L-histidyl-L-phenylalanine
Common Abbreviation	Z-His-Phe-OH
CAS Number	13053-69-5
Molecular Formula	
Molecular Weight	436.46 g/mol
Stereochemistry	L-His, L-Phe (unless specified otherwise)
pKa Values	~6.0 (Imidazole), ~3.5 (Carboxyl)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)

Structural Visualization

The following diagram illustrates the connectivity from the N-terminal protecting group to the C-terminal acid.

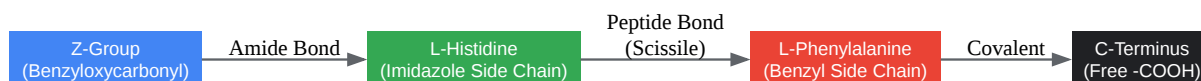


Figure 1: Structural connectivity of Z-His-Phe-OH showing the scissile peptide bond.

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Part 2: Synthesis and Stability[2][3]

Synthesis Logic

Z-His-Phe-OH is typically synthesized via Solution Phase Peptide Synthesis.

- Coupling: The Z-His-OH (carboxyl activated) is coupled with H-Phe-OH (or H-Phe-OMe followed by saponification).
- Rationale: Solution phase is preferred for short dipeptides to avoid the lower yields associated with solid-phase resin loading for such small molecules.

Stability & Storage

- Hygroscopicity: The imidazole ring makes the compound slightly hygroscopic.
- Degradation: Susceptible to racemization if exposed to high pH (>9.0) for extended periods.
- Storage Protocol: Store at -20°C in a desiccated environment. Solutions in DMSO are stable for 1 month at -20°C.

Part 3: Functional Application (CPA Kinetic Assay)

The primary research utility of **Z-His-Phe-OH** is as a substrate for Carboxypeptidase A (CPA). CPA is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic amino acids.[2]

Mechanism of Action

CPA accommodates the Z-group in its active site groove, while the C-terminal Phe residue docks into the primary specificity pocket (S1'). The zinc ion coordinates the carbonyl of the scissile bond, facilitating nucleophilic attack by water.[3]

Reaction:

Validated Assay Protocol

Objective: Determine the specific activity of CPA using **Z-His-Phe-OH**.

Reagents:

- Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (High salt promotes CPA solubility and activity).
- Substrate Stock: 10 mM **Z-His-Phe-OH** in DMSO.
- Enzyme: Bovine Carboxypeptidase A (diluted in cold 1.0 M NaCl).

Workflow:

- Blanking: Set spectrophotometer to 254 nm.
- Mixture: Add 2.9 mL Buffer + 0.05 mL Substrate Stock to a quartz cuvette.
- Equilibration: Incubate at 25°C for 3-5 minutes.
- Initiation: Add 0.05 mL Enzyme solution. Invert rapidly to mix.
- Monitoring: Record the decrease in absorbance at 254 nm (cleavage of the peptide bond alters the UV profile of the amide/aromatic system).

Experimental Workflow Diagram

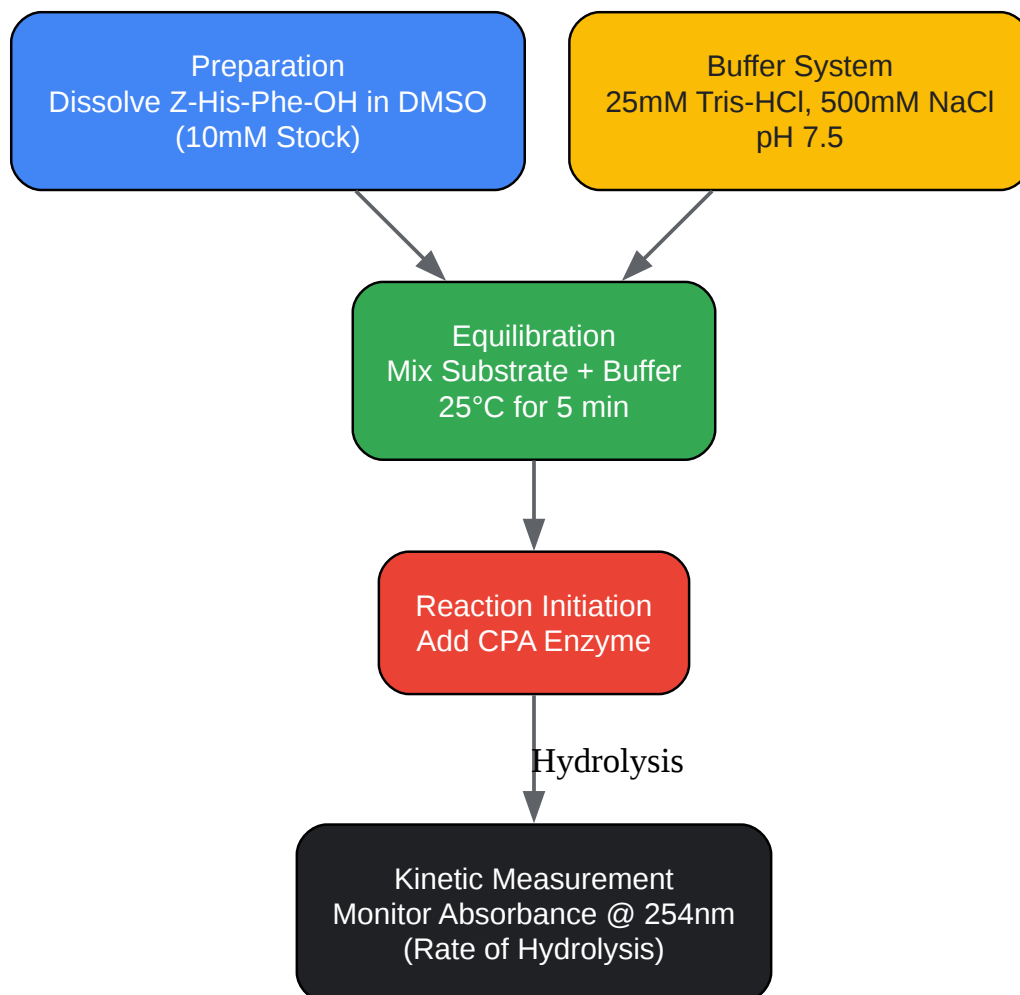


Figure 2: Kinetic assay workflow for determining CPA activity using Z-His-Phe-OH.

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Part 4: References

- Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. *Biochemistry*. (Contextual grounding for CPA assay conditions).
- ResearchGate. (2025). The Structure of Carboxypeptidase A. Retrieved from [\[Link\]](#)

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